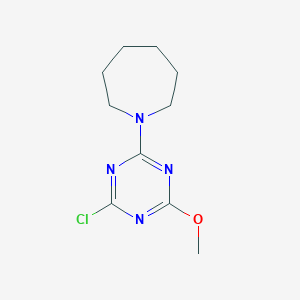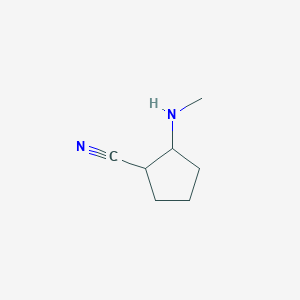
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Übersicht
Beschreibung
“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C12H13ClO2S . It has a molecular weight of 256.75 g/mol . This compound is typically available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” consists of a benzoic acid group, a chlorine atom, and a cyclopentylsulfanyl group . The InChI code for this compound is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) .
Physical And Chemical Properties Analysis
“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Structural Analysis
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, like its close relative 2-Chloro-4-nitrobenzoic acid (2c4n), has potential applications in crystal engineering. A study on 2c4n synthesized a series of molecular salts with pyridyl and benzoic acid derivatives. The primary supramolecular synthon and the presence of weak halogen bonds in these salts highlighted the significance of halogen bonds in crystal stabilization. Such research indicates the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in developing new molecular structures with unique properties (Oruganti et al., 2017).
Drug Delivery Systems
Benzoic acid derivatives, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, have been explored for their potential in drug delivery systems. For instance, the study on complex formation between alpha cyclodextrin, a known drug delivery vehicle, and 2-(4-hydroxyphenylazo) benzoic acid, demonstrates the promising applications of such compounds in enhancing the stability and delivery of pharmaceutical agents (Dikmen, 2021).
Pharmaceutical Process Design
The thermodynamic study of benzoic acid and chlorobenzoic acids, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, addresses their stability, solubility, and phase behavior. Such research is crucial in the process design and formulation of drug substances, ensuring their stability and effectiveness (Reschke et al., 2016).
Analyte Recognition in Chemistry
The study on 4-(N,N-dimethylamino)benzoic acid reveals the compound's remarkable affinity and selectivity to divalent anions in UV-vis and fluorescence titrations. This suggests that structurally similar compounds like 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid could be used in the development of new anion recognition systems in analytical chemistry (Hou & Kobiro, 2006).
Synthesis of Complex Molecules
The synthesis and characterization of compounds like 4-(4-phenylbutoxy) benzoic acid demonstrate the diverse applications of benzoic acid derivatives in synthesizing complex organic molecules. This highlights the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in synthetic organic chemistry and material science (You-gui, 2010).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopentylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFYEQJVOACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)



![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)